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Compound of Interest

Compound Name: 3-Amino-5-methylhexan-1-ol
CAS No.: 906075-34-1
Cat. No.: B2520278
Get Quote
. J

Executive Summary & Application Context

3-Amino-5-methylhexan-1-ol is the reduced alcohol form of

-homoleucine. Unlike standard
-amino alcohols (like Leucinol), this molecule contains an additional methylene spacer (
) between the chiral center and the hydroxyl group.

e Primary Application: Synthesis of renin inhibitors, HIV protease inhibitors, and macrocyclic
peptidomimetics.

« Critical Quality Attribute: Distinguishing the

-amino alcohol scaffold from

-amino impurities and verifying the removal of Boc-protecting groups.

Experimental Protocol: Self-Validating Workflow
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To ensure reproducible spectral data, follow this standardized protocol. This workflow is
designed to eliminate ambiguity caused by exchangeable protons (

).
Sample Preparation

e Mass: Weigh 10-15 mg of the oily residue or semi-solid.
e Solvent A (Structural Assignment): Dissolve in 0.6 mL

(Chloroform-d, 99.8% D) containing 0.03% TMS.
o Why:

allows observation of exchangeable protons (broad singlets) and provides distinct splitting
patterns for the methylene backbone.

o Solvent B (Validation): If peaks overlap (common in the 1.2—1.6 ppm region), prepare a
second sample in

or add 2 drops of
to the
tube ("

shake").
o Why: This collapses the
and

signals and simplifies the coupling of protons on C1 and C3.

Acquisition Parameters

e Frequency: 400 MHz or higher (recommended for resolving the diastereotopic C1 protons).
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e Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of methyl
groups with longer relaxation times.

e Scans: 16—32 scans are sufficient for this concentration.

Spectral Analysis: The Product vs. Alternatives
A. Structural Numbering

For this analysis, we utilize the following numbering scheme based on the IUPAC name 3-
Amino-5-methylhexan-1-ol:

[11[2][3][4]
B. 1H NMR Peak Assignment (in
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Shift (
Position Proton Type

» PpmM)

Multiplicity

Integration

Coupling (

) | Notes

C5-Me Methyls 0.89-0.92

Doublet (d)

6H

Characteristic

isopropyl
doublet.

[4]

C4 Methylene 1.15-1.30

Multiplet (m)

2H

Diastereotopi
C protons;
often overlap
with C2 or
C5-H.

C2 Methylene 1.45-1.60

Multiplet (m)

2H

Key
Differentiator.
The "homo"
spacer.
distinct from

Leucinol.

C5 Methine 1.60-1.75

Multiplet (m)

1H

Overlaps with
C2; forms the
base of the
isopropy!
group.

Exch. 20-35

Broad Singlet

3H

Highly
variable.
Shifts
downfield
with
concentration
(H-bonding).

Disappears in
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Chiral center.

Complex
Methine (

C3 2.95-3.10 Multiplet (m) 1H
to N)

splitting due
to

neighboring
C2 and CA4.

Diagnostic. In

-amino
alcohols, this

is a triplet (or

Methylene ( Triplet / pseudo-

C1 3.65-3.80 ) 2H triplet) due to
Multiplet

to O) C2.In
-amino
alcohols, this
is an ABX

system.

Comparative Analysis: Product vs. Analogs

This section objectively compares 3-Amino-5-methylhexan-1-ol with its most common
structural analog (Leucinol) and its protected precursor.

Comparison 1: Chain Length Verification (vs. Leucinol)

Scenario: You need to confirm you have the

-homo analog and not the standard amino alcohol (Leucinol).
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3-Amino-5-
Feature methylhexan-1-ol
(Product)

Leucinol
(Alternative)

Causality /
Explanation

Triplet-like (
C1 Splitting
3.7)

ABX Multiplet (

3.3-3.6)

In Leucinol, C1is
directly attached to
the chiral center,
making the protons
highly diastereotopic
(distinct shifts). In the
product, the C2
spacer reduces this
magnetic non-

equivalence.

Methine (
C3/C2 Shift ) at

3.0

Methine (
) at

2.8

The electronic
environment differs. In
Leucinol, the methine

is flanked by

and Isobutyl. In the

product, it is flanked

by

and Isobutyl.

Two
Backbone
signals (C2 & C4)

One

signal (Isobutyl)

The product shows an
extra methylene
integral (2H) in the
1.4-1.6 ppm region.

Comparison 2: Purity Verification (vs. Boc-Protected Intermediate)

Scenario: Confirming complete deprotection of tert-butyl carbamate.
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Free Amine Boc-Protected ) ) )
Feature . Diagnostic Action
(Product) (Impurity)
Any sharp singlet at
) Singlet at 1.44 ppm indicates
Boc Signal Absent i
1.44 (9H) incomplete
deprotection.
The carbamate NH is
less acidic but shows
Broad, variable ( Doublet ( distinct coupling to the
NH Signal C3 methine (doublet)
2-3) 45-5.0) :
in
The electron-
withdrawing Boc
C3 Shift 3.0 36-38 group shifts the chiral

methine downfield by

~0.7 ppm.

Visualization: Analysis Workflow

The following diagram outlines the logical flow for characterizing this molecule, including

decision nodes for troubleshooting spectral overlaps.
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Start: Crude/Purified Sample

Dissolve in CDCI3

:

Acquire 1H Spectrum (400MHz+)

Check 1.44 ppm (Singlet)

Peak Found

Impurity: Boc-Protected : .
Perform Acid Deprotection e

Distinct ABX \Triplet

No Peak

Complex ABX Multiplet? Triplet/Pseudo-triplet?
Suspect: Leucinol (Alpha-analog) Confirm: Beta-Homo Analog

Optional: D20 Shake
(Remove OH/NH broadening)

Final Validation: Integration

(6H Methyl, 2H C1-H)

Click to download full resolution via product page

Figure 1: Decision tree for verifying 3-Amino-5-methylhexan-1-ol identity and purity using 1H
NMR.
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Troubleshooting & Common Impurities

e Impurity: 3-Amino-5-methylhexanoic acid (Precursor)[5]

o Detection: Look for the absence of the C1-methylene triplet at 3.7 ppm. Instead, look for
an alpha-proton shift near 3.2 ppm and a missing alcohol signal.

o Remedy: The acid is insoluble in

(unless esterified). If the sample is not dissolving, it may still be the salt form of the acid or
the amine hydrochloride.

e Salt Form (Hydrochloride):
o If the sample is the HCI salt, the spectrum in

will be poor or broadened.

o Protocol: Switch solvent to

or

.In

, the

protons appear as a broad singlet near

8.0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (S)-3-amino-5-methylhexan-1-ol | C7TH17NO | CID 57368607 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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¢ 3. Page loading... [wap.guidechem.com]
e 4. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 1H NMR spectrum [chemicalbook.com]

e 5. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google
Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b2520278?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/57368607
https://pubchem.ncbi.nlm.nih.gov/compound/57368607
https://www.medchemexpress.com/s-3-amino-1-chloro-5-methylhexan-2-one-hydrochloride.html
https://wap.guidechem.com/encyclopedia/s-3-amino-5-methylhexan-1-ol-dic2727402.html
https://www.chemicalbook.com/SpectrumEN_3452-97-9_1HNMR.htm
https://patents.google.com/patent/US5840956A/en
https://patents.google.com/patent/US5840956A/en
https://www.benchchem.com/product/b2520278/docs#advanced-spectroscopic-characterization-3-amino-5-methylhexan-1-ol
https://www.benchchem.com/product/b2520278/docs#advanced-spectroscopic-characterization-3-amino-5-methylhexan-1-ol
https://www.benchchem.com/product/b2520278/docs#advanced-spectroscopic-characterization-3-amino-5-methylhexan-1-ol
https://www.benchchem.com/product/b2520278/docs#advanced-spectroscopic-characterization-3-amino-5-methylhexan-1-ol
https://www.benchchem.com/product/b2520278?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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